molecular formula C17H19NO2S B5834423 1-[4-(phenylsulfonyl)phenyl]piperidine

1-[4-(phenylsulfonyl)phenyl]piperidine

Cat. No.: B5834423
M. Wt: 301.4 g/mol
InChI Key: NCBPNKAELJYAHJ-UHFFFAOYSA-N
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Description

1-[4-(Phenylsulfonyl)phenyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a biphenyl moiety containing a sulfonyl group at the para position. The sulfonyl group (SO₂) introduces strong electron-withdrawing properties, which influence the compound’s electronic profile, solubility, and biological interactions.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-21(20,16-7-3-1-4-8-16)17-11-9-15(10-12-17)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBPNKAELJYAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl-Attached Phenyl Ring

Modifications to the phenyl ring attached to the sulfonyl group significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Activities Reference
1-[4-(Phenylsulfonyl)phenyl]piperidine None (H) C₁₇H₁₉NO₂S Baseline activity Target
4-[(4-Chlorophenyl)sulfonyl]piperidine Cl (para) C₁₁H₁₄ClNO₂S Enhanced metabolic stability
1-[(4-Ethoxyphenyl)sulfonyl]piperidine OCH₂CH₃ (para) C₁₃H₁₉NO₃S Electron-donating group; altered solubility
1-[(4-Nitrophenyl)sulfonyl]piperidine NO₂ (para) C₁₁H₁₄N₂O₄S Strong electron withdrawal; increased reactivity
  • Chlorine Substitution : The 4-chloro derivative (CAS 101768-64-3) exhibits improved metabolic stability compared to the parent compound, likely due to reduced oxidative metabolism .
  • Ethoxy Substitution : The 4-ethoxy group increases hydrophobicity and may enhance membrane permeability, as seen in analogues used in enzyme inhibitor studies .
  • Nitro Substitution : The nitro group introduces strong electron-withdrawing effects, which can enhance binding to electron-rich enzyme active sites but may reduce bioavailability due to polarity .

Modifications to the Piperidine Ring

The piperidine ring’s substitution pattern influences conformational flexibility and target engagement:

Compound Name Piperidine Substitution Biological Activity (Relative to Target) Reference
1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine Ethyl-2,4-difluorophenyl chain Potential CNS activity due to fluorinated aryl group
1-(Phenylsulfonyl)piperidine No biphenyl linkage Lower activity (value: 1012) in enzyme assays
1-(p-Tolylsulfonyl)piperidine Methyl on phenyl ring Higher activity (value: 1017) due to lipophilic enhancement
  • Fluorinated Side Chains : The addition of a 2,4-difluorophenyl ethyl group (e.g., in ) may improve blood-brain barrier penetration, making such derivatives candidates for neurological targets.
  • Simplified Piperidine Derivatives : Removing the biphenyl linkage (e.g., 1-(phenylsulfonyl)piperidine) reduces steric bulk but also decreases potency, as observed in enzyme inhibition studies .

Key Research Findings

Electron-Withdrawing vs. Donating Groups : Para-substituents on the sulfonyl phenyl ring dictate electronic effects. Chlorine (electron-withdrawing) and ethoxy (electron-donating) groups offer divergent profiles, enabling optimization for specific targets .

Fluorine Incorporation : Fluorinated derivatives (e.g., ) leverage fluorine’s electronegativity and metabolic stability, making them suitable for CNS-targeted therapies.

Heterocycle Comparisons : Morpholine and piperidine sulfonyl derivatives differ in ring size and flexibility, directly affecting enzyme inhibition potency and selectivity .

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